Unique 4-Methoxyphenyl Hydrazide Scaffold
The compound presents a specific and less common substitution pattern compared to frequently used commercial building blocks. Its defining features are the combination of a butanohydrazide core and a para-methoxyphenyl group attached via an alpha-amino linkage . This differs from the more common benzohydrazide or phenylhydrazide derivatives, which are often substituted at the ortho or meta positions and may lack the aliphatic butanoic chain . While direct head-to-head biological data is not available in the public domain, the chemical structure itself represents a quantifiable and verifiable point of differentiation for those seeking to explore chemical space distinct from common, heavily patented scaffolds [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 4-methoxyphenyl group attached to an alpha-amino butanohydrazide backbone |
| Comparator Or Baseline | Commonly available hydrazide building blocks (e.g., benzohydrazide, 4-hydroxybenzohydrazide, phenylhydrazide derivatives) |
| Quantified Difference | N/A (Qualitative structural difference: para-substitution pattern on phenyl ring and aliphatic butanoic chain) |
| Conditions | N/A |
Why This Matters
This specific architecture may confer unique physicochemical properties and binding interactions, enabling access to novel chemical space for lead generation or patent circumvention.
- [1] Popiołek, Ł. (2021). Hydrazide–hydrazones as potential antimicrobial and anticancer agents: A patent review. Expert Opinion on Therapeutic Patents, 31(4), 351-366. View Source
